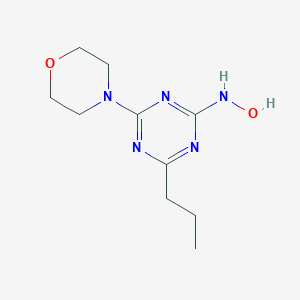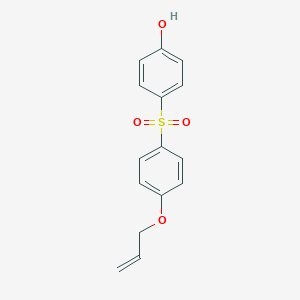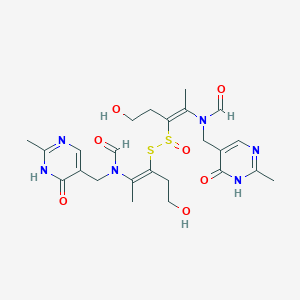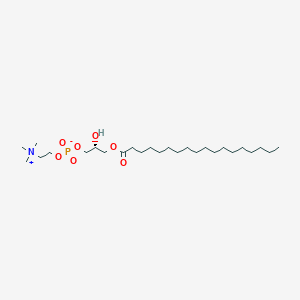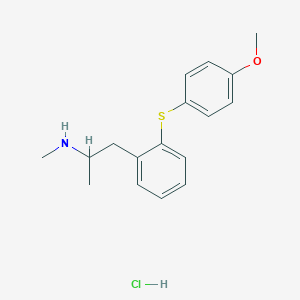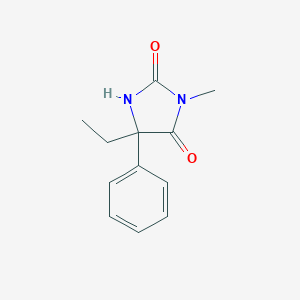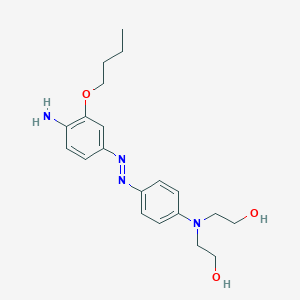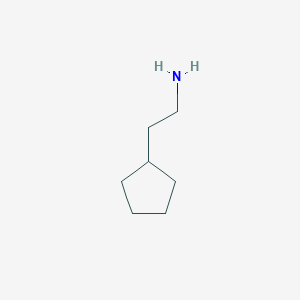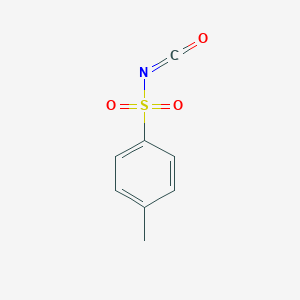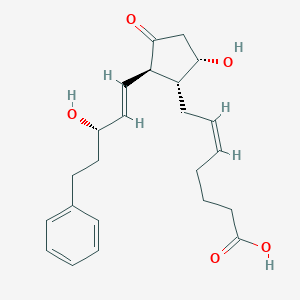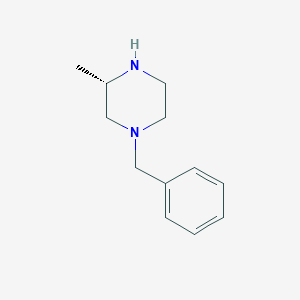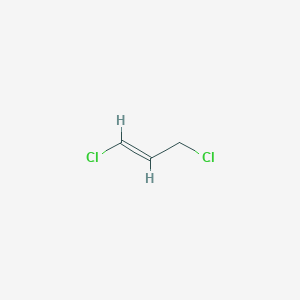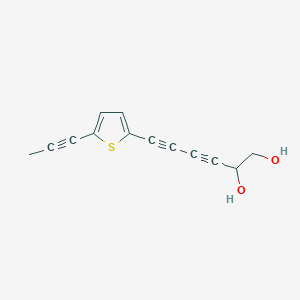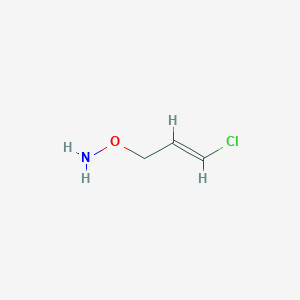![molecular formula C10H11F2NO3 B154163 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-69-7](/img/structure/B154163.png)
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, also known as DFMPA, is a chemical compound that is widely used in scientific research. DFMPA is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in many physiological processes in the brain.
Mechanism Of Action
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid acts as a competitive antagonist of mGluR5 by binding to the receptor's orthosteric site. This prevents the activation of the receptor by its endogenous ligand, glutamate. The blockade of mGluR5 by 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid results in the inhibition of downstream signaling pathways, which leads to a reduction in neuronal activity.
Biochemical And Physiological Effects
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in the regulation of movement and reward. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been shown to reduce the expression of immediate-early genes such as c-fos, which are involved in the regulation of gene expression in response to neuronal activity.
Advantages And Limitations For Lab Experiments
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid also has poor solubility in water, which can limit its use in certain experimental setups.
Future Directions
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several potential future directions for scientific research. One potential direction is the development of improved mGluR5 antagonists with longer half-lives and better solubility. Another potential direction is the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can also be used to study the role of mGluR5 in other physiological processes such as pain, anxiety, and depression.
Conclusion:
In conclusion, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is a valuable tool for scientific research in the field of neuroscience. Its potent and selective antagonism of mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of improved mGluR5 antagonists and the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders.
Synthesis Methods
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can be synthesized using a multistep process that involves the reaction of 3-bromo-3-[2-(difluoromethoxy)phenyl]propanoic acid with ammonia. The reaction results in the formation of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is widely used in scientific research as a tool to study the role of mGluR5 in various physiological processes. It has been shown to be effective in animal models of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
properties
CAS RN |
127842-69-7 |
|---|---|
Product Name |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid |
Molecular Formula |
C10H11F2NO3 |
Molecular Weight |
231.2 g/mol |
IUPAC Name |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)7(13)5-9(14)15/h1-4,7,10H,5,13H2,(H,14,15) |
InChI Key |
MJAMQUZSDYHIAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



